molecular formula C23H27FN4O4 B2815329 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1234890-68-6

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2815329
CAS No.: 1234890-68-6
M. Wt: 442.491
InChI Key: HEXIEVWZKXBRAQ-UHFFFAOYSA-N
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Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and an oxalamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluoroaniline as a starting material.

    Carbamoylation: The piperidine intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoyl piperidine.

    Oxalamide Formation: Finally, the carbamoyl piperidine is coupled with 4-methoxybenzyl oxalyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-((4-chlorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
  • N1-((1-((4-bromophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Uniqueness

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-32-20-8-2-16(3-9-20)14-25-21(29)22(30)26-15-17-10-12-28(13-11-17)23(31)27-19-6-4-18(24)5-7-19/h2-9,17H,10-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXIEVWZKXBRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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